molecular formula C7H16N2O B1379193 [6-(Aminomethyl)piperidin-2-yl]methanol CAS No. 1461714-67-9

[6-(Aminomethyl)piperidin-2-yl]methanol

Cat. No.: B1379193
CAS No.: 1461714-67-9
M. Wt: 144.21 g/mol
InChI Key: RTYTZZYIWQDEMR-UHFFFAOYSA-N
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Description

[6-(Aminomethyl)piperidin-2-yl]methanol: is a chemical compound with the molecular formula C7H16N2O and a molecular weight of 144.21 g/mol. This compound is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [6-(Aminomethyl)piperidin-2-yl]methanol typically involves the functionalization of piperidine derivatives. One common method includes the hydrogenation of piperidine derivatives followed by cyclization and amination reactions . The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation and cyclization processes. These methods are designed to be cost-effective and efficient, ensuring high yields and consistent quality of the compound .

Chemical Reactions Analysis

Types of Reactions: [6-(Aminomethyl)piperidin-2-yl]methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, [6-(Aminomethyl)piperidin-2-yl]methanol is used as a building block for synthesizing more complex molecules. Its functional groups allow for various chemical modifications, making it valuable in organic synthesis .

Biology: In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. It may serve as a model compound for investigating the pharmacological properties of piperidine-based drugs .

Medicine: Piperidine derivatives are known for their pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic effects .

Industry: Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes .

Comparison with Similar Compounds

    Piperidine: A six-membered heterocycle with one nitrogen atom.

    Piperidinone: A ketone derivative of piperidine.

    Spiropiperidines: Compounds containing a spiro-connected piperidine ring.

Uniqueness: [6-(Aminomethyl)piperidin-2-yl]methanol is unique due to its specific functional groups, which confer distinct reactivity and properties. Its combination of an aminomethyl group and a hydroxyl group allows for diverse chemical modifications and applications .

Properties

IUPAC Name

[6-(aminomethyl)piperidin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c8-4-6-2-1-3-7(5-10)9-6/h6-7,9-10H,1-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTYTZZYIWQDEMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC(C1)CO)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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